molecular formula C23H22ClN3O3 B11030266 3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione

3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione

Cat. No.: B11030266
M. Wt: 423.9 g/mol
InChI Key: NQBZHUBXTQHFHN-UHFFFAOYSA-N
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Description

3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a beta-carboline core, which is known for its diverse biological activities, and a pyrrolidine-2,5-dione moiety, which adds to its chemical versatility.

Properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C23H22ClN3O3/c1-26-20(28)12-19(23(26)29)27-10-9-16-17-11-15(30-2)7-8-18(17)25-21(16)22(27)13-3-5-14(24)6-4-13/h3-8,11,19,22,25H,9-10,12H2,1-2H3

InChI Key

NQBZHUBXTQHFHN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)N2CCC3=C(C2C4=CC=C(C=C4)Cl)NC5=C3C=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-chlorophenylhydrazine with 6-methoxy-1,2,3,4-tetrahydro-beta-carboline under acidic conditions to form the beta-carboline intermediate. This intermediate is then reacted with 1-methylpyrrolidine-2,5-dione in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under mild conditions.

    Reduction: The beta-carboline core can be reduced to its tetrahydro form using hydrogenation.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of fully reduced beta-carboline derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione stands out due to its unique combination of a beta-carboline core and a pyrrolidine-2,5-dione moiety

Biological Activity

The compound 3-[1-(4-chlorophenyl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-methylpyrrolidine-2,5-dione is a complex organic molecule that falls under the category of beta-carbolines. These compounds are known for their diverse biological activities, including neuroprotective effects, potential anticancer properties, and modulation of neurotransmitter systems. This article aims to explore the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN2O3C_{18}H_{19}ClN_2O_3 with a molecular weight of approximately 348.81 g/mol. It features a tetrahydro-beta-carboline core structure, which is significant in various pharmacological contexts.

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes in the body:

  • Imidazoline Receptors : Similar compounds have been shown to interact with imidazoline receptors, which may influence insulin secretion and glucose metabolism.
  • Monoamine Oxidase Inhibition : Some beta-carbolines exhibit inhibitory effects on monoamine oxidases (MAO), suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Anticonvulsant Activity

Research has indicated that related compounds exhibit anticonvulsant properties. For instance, studies on structurally similar beta-carbolines have demonstrated effectiveness in various seizure models, such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test .

Neuroprotective Effects

Beta-carbolines are recognized for their neuroprotective effects. They may protect neuronal cells from oxidative stress and apoptosis through antioxidant mechanisms. This activity is particularly relevant in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.

Antimicrobial Activity

Some studies have reported antimicrobial activity associated with beta-carboline derivatives. The compound's structure suggests potential efficacy against various bacterial strains, although specific data on this compound's antimicrobial properties remains limited.

Case Studies and Research Findings

StudyFindings
Anticonvulsant Study A study demonstrated that related beta-carboline derivatives showed significant anticonvulsant activity in animal models .
Neuroprotection Research indicated that beta-carbolines could mitigate neuronal damage in models of oxidative stress.
Antimicrobial Screening While specific data on this compound is sparse, related compounds have shown varying degrees of antimicrobial activity against pathogens like E. coli and Staphylococcus aureus .

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